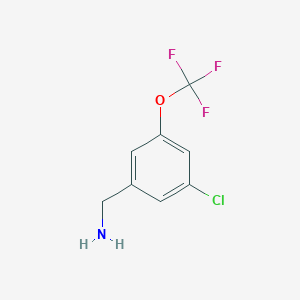

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a versatile chemical compound used in various scientific research applications. Its unique structure offers opportunities for studying molecular interactions and developing novel materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethoxy)phenol with appropriate amination reagents. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloro-5-(tr

Biologische Aktivität

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated phenyl ring substituted with a trifluoromethoxy group. This configuration contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Table 1: Antimicrobial Activity Data

| Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| MRSA | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the production of pro-inflammatory mediators, leading to reduced inflammation in cellular models .

Mechanism of Action

The mechanism involves the inhibition of cyclooxygenase (COX) enzymes and reduction of cytokine production, which are pivotal in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Cancer Cell Viability

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells using an MTS assay. The compound displayed a dose-dependent reduction in cell viability, with an IC50 value below 1 µM, indicating potent anticancer activity .

Table 2: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 50 |

| 10 | 20 |

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. The inclusion of various substituents has been shown to affect both potency and selectivity towards different biological targets .

FDA Approval Context

The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds. Many FDA-approved drugs contain this moiety due to its ability to improve metabolic stability and bioavailability . This highlights the relevance of this compound as a scaffold for drug development.

Eigenschaften

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFKILFAYAGLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.